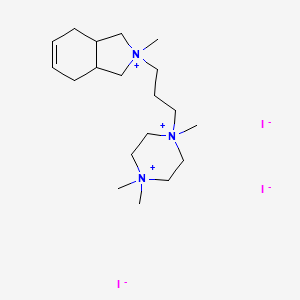
8-(N,N',N'-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide typically involves multiple steps, including the formation of the bicyclic core and the introduction of the piperazinium and methyl groups. Common reagents used in the synthesis may include alkyl halides, amines, and iodide salts. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography might be employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(43
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Methyl-8-azonium bicyclo(4.3.0)nonene-2 iodide
- N,N’,N’-Trimethylpiperazinium iodide
- Bicyclo(4.3.0)nonene derivatives
Uniqueness
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide stands out due to its unique combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
74051-71-1 |
|---|---|
Formule moléculaire |
C19H38I3N3 |
Poids moléculaire |
689.2 g/mol |
Nom IUPAC |
2-methyl-2-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindol-2-ium;triiodide |
InChI |
InChI=1S/C19H38N3.3HI/c1-20(2)12-14-21(3,15-13-20)10-7-11-22(4)16-18-8-5-6-9-19(18)17-22;;;/h5-6,18-19H,7-17H2,1-4H3;3*1H/q+3;;;/p-3 |
Clé InChI |
USPDBZPIONVGOE-UHFFFAOYSA-K |
SMILES canonique |
C[N+]1(CC[N+](CC1)(C)CCC[N+]2(CC3CC=CCC3C2)C)C.[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



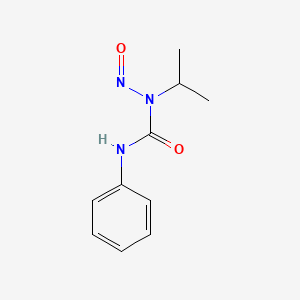



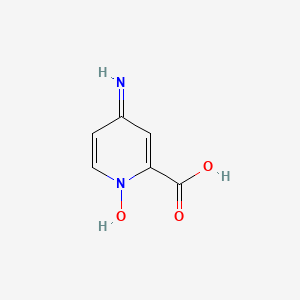

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
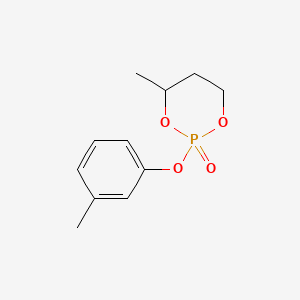
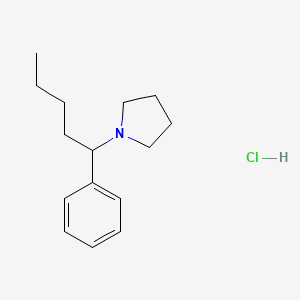
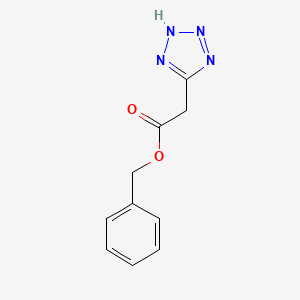

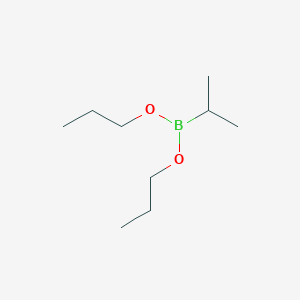
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
